molecular formula C23H28N4OS B1213099 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole CAS No. 85951-65-1

2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole

Cat. No. B1213099
CAS RN: 85951-65-1
M. Wt: 408.6 g/mol
InChI Key: QIIKEXXYYPDZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole and its analogs involves several key steps, including alkylation, nitration, and condensation reactions. For example, the synthesis of some 1-(2-aminopropyl)-2-benzyl(and 4-ethoxybenzyl)benzimidazoles was reported, highlighting a practicable route to benzimidazole derivatives through the alkylation of 2-benzylbenzimidazole (Casy & Wright, 1966). Additionally, the synthesis of related compounds like 2-benzyl-1-(2-hydroxypropyl)-5-nitrobenzimidazole and its ethoxybenzyl derivatives showcases the versatility of synthetic approaches to access various benzimidazole derivatives (Casy & Wright, 1966).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole is related to a class of compounds known for their potential in various synthetic pathways. For instance, its analog, etonitazene, has been synthesized through a high-yield process adaptable for large-scale preparations, demonstrating the compound's relevance in synthetic chemistry (Carroll & Coleman, 1975).
  • Similarly, research on 2-benzyl-5-nitrobenzimidazoles, a related compound, reports on the synthesis methods and the potential for creating various derivatives, highlighting the versatility of these compounds in chemical synthesis (Casy & Wright, 1966).

Potential Therapeutic Applications

  • While focusing on therapeutic applications outside of drug use and side effects, there's evidence of benzimidazole derivatives (a related class) being studied for their antiparasitic properties. For instance, 1-methylbenzimidazole derivatives have shown significant activity against parasites like Giardia intestinalis and Trichomonas vaginalis, suggesting potential therapeutic applications of related benzimidazole compounds (Valdez-Padilla et al., 2009).

Antimicrobial and Antioxidant Potential

  • Benzimidazole derivatives have also been explored for their antimicrobial activities. A study on 2-arylbenzimidazole derivatives showed potential as antimicrobial agents, suggesting similar possibilities for 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole (Zhou et al., 2013).
  • Additionally, these compounds have demonstrated antioxidant properties, which could be relevant in the development of new antioxidant agents.

Applications in Material Science

  • Research into benzimidazole derivatives has extended into material science, particularly in corrosion inhibition. For example, the inhibitive action of some benzimidazole derivatives on the corrosion of iron has been studied, providing insights into the potential applications of similar compounds in protecting metals from corrosion (Khaled, 2003).

Safety And Hazards

  • Legal Status : It is important to note that etodesnitazene and related compounds are subject to legal restrictions. In 2023, the United Nations Office on Drugs and Crime (UNODC) listed it as a controlled substance .

properties

IUPAC Name

2-[2-[(4-ethoxyphenyl)methyl]-5-isothiocyanatobenzimidazol-1-yl]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4OS/c1-4-26(5-2)13-14-27-22-12-9-19(24-17-29)16-21(22)25-23(27)15-18-7-10-20(11-8-18)28-6-3/h7-12,16H,4-6,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIKEXXYYPDZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)N=C=S)N=C1CC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235282
Record name 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole

CAS RN

85951-65-1
Record name 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085951651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Reactant of Route 2
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Reactant of Route 3
Reactant of Route 3
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Reactant of Route 4
Reactant of Route 4
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Reactant of Route 5
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole
Reactant of Route 6
Reactant of Route 6
2-(4-Ethoxybenzyl)-1-diethylaminoethyl-5-isothiocyanatobenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.